molecular formula C3H5F3N2O B15359448 Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- CAS No. 819-35-2

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-

Cat. No.: B15359448
CAS No.: 819-35-2
M. Wt: 142.08 g/mol
InChI Key: LMGJQNSPQYXKLA-UHFFFAOYSA-N
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Description

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- is a chemical compound with the molecular formula C3H8N2O. This compound belongs to the class of nitroso compounds and is characterized by the presence of a nitroso group (-NO) attached to an ethylamine backbone with a trifluoromethyl group.

Synthetic Routes and Reaction Conditions:

  • Nitrosation Reaction: One common synthetic route involves the nitrosation of 2,2,2-trifluoroethylamine with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds at low temperatures to prevent decomposition.

  • Methylation Reaction: The N-methyl group can be introduced by reacting the nitroso compound with methyl iodide (CH3I) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation reactions using controlled conditions to ensure high yield and purity. The process is typically carried out in reactors designed to handle hazardous chemicals safely.

Types of Reactions:

  • Oxidation: Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- can undergo oxidation reactions to form corresponding nitro compounds.

  • Reduction: Reduction reactions can convert the nitroso group to an amine group.

  • Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Methyl iodide (CH3I) and other alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro compounds and other oxidized derivatives.

  • Reduction: Amines and related compounds.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and their derivatives. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso group plays a crucial role in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • Ethylamine, N-nitroso-: Similar structure but lacks the trifluoromethyl group.

  • N-Methyl-N-nitrosoethanamine: Similar nitroso group but different alkyl chain.

  • 2,2,2-Trifluoroethylamine: Similar alkyl chain but lacks the nitroso group.

Uniqueness: The presence of the trifluoromethyl group in Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- imparts unique chemical and physical properties, making it distinct from its analogs.

Properties

CAS No.

819-35-2

Molecular Formula

C3H5F3N2O

Molecular Weight

142.08 g/mol

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide

InChI

InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3

InChI Key

LMGJQNSPQYXKLA-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)N=O

Origin of Product

United States

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